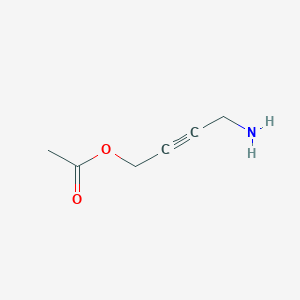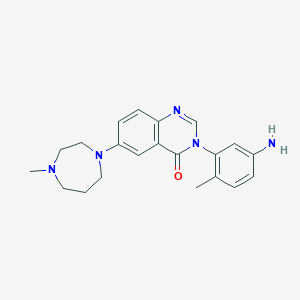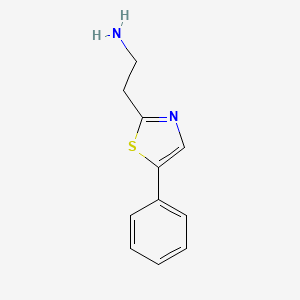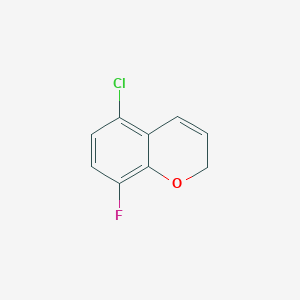
4-aminobut-2-ynyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-aminobut-2-ynyl acetate is a chemical compound with the molecular formula C6H9NO2 It is an ester derivative of acetic acid and contains an amino group and a but-2-ynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid 4-amino-but-2-ynyl ester typically involves the esterification of acetic acid with 4-amino-but-2-yn-1-ol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: In an industrial setting, the production of acetic acid 4-amino-but-2-ynyl ester may involve continuous flow processes to enhance efficiency and yield. The use of heterogeneous catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 4-aminobut-2-ynyl acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-aminobut-2-ynyl acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of acetic acid 4-amino-but-2-ynyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release acetic acid and 4-amino-but-2-yn-1-ol, which can then participate in further biochemical reactions. The amino group can form hydrogen bonds and interact with enzymes and receptors, influencing their activity .
Comparación Con Compuestos Similares
Acetic acid butyl ester: Similar ester structure but lacks the amino and but-2-ynyl groups.
Acetic acid pentyl ester: Another ester derivative with a longer carbon chain.
Acetic acid 4-amino-butyl ester: Similar structure but lacks the triple bond in the but-2-ynyl group.
Propiedades
Fórmula molecular |
C6H9NO2 |
|---|---|
Peso molecular |
127.14 g/mol |
Nombre IUPAC |
4-aminobut-2-ynyl acetate |
InChI |
InChI=1S/C6H9NO2/c1-6(8)9-5-3-2-4-7/h4-5,7H2,1H3 |
Clave InChI |
ABALYCHEJYLXAU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC#CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![benzyl (2S,4R)-2-{[(tert-butyldimethylsilyl)oxy]methyl}-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B8455553.png)



![N-[2-(Diethylamino)ethyl]undecanamide](/img/structure/B8455582.png)



![Ethyl 7-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B8455625.png)
